Baccatin cento
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Baccatin cento, also known as Baccatin III, is a naturally occurring compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug paclitaxel (Taxol). Baccatin III has garnered significant attention due to its role in the semi-synthesis of paclitaxel, which is widely used in the treatment of various cancers, including ovarian, breast, and lung cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Baccatin III can be synthesized through several methods, including chemical synthesis and biotransformation. One common approach involves the use of 10-deacetylbaccatin III as a substrate, which undergoes an acyl transfer reaction catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). This reaction typically occurs under slightly acidic conditions with a low temperature to optimize the catalytic efficiency .
Industrial Production Methods: Industrial production of Baccatin III primarily relies on the extraction from Taxus species or the use of microbial cell factories. The extraction process involves isolating 10-deacetylbaccatin III from renewable Taxus needles and converting it into Baccatin III through whole-cell biotransformation. This method has been optimized to improve the yield and efficiency of Baccatin III production .
Chemical Reactions Analysis
Types of Reactions: Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into paclitaxel and other derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving Baccatin III include acyl transfer agents, oxidizing agents, and reducing agents. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .
Major Products Formed: The major product formed from the reactions involving Baccatin III is paclitaxel. Other derivatives, such as 10-deacetylbaccatin III and various taxanes, are also produced during these reactions .
Scientific Research Applications
Baccatin III has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate in the synthesis of paclitaxel and other taxanes. In biology and medicine, Baccatin III is used to study the biosynthesis pathways of paclitaxel and to develop new anti-cancer drugs. Industrially, it is employed in the large-scale production of paclitaxel through semi-synthetic methods .
Mechanism of Action
Baccatin III exerts its effects by stabilizing microtubules, which are essential components of the cell’s cytoskeleton. This stabilization prevents the depolymerization of microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The molecular targets of Baccatin III include tubulin, a protein that forms the microtubules. The binding of Baccatin III to tubulin disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and cell death .
Comparison with Similar Compounds
Baccatin III is often compared with other similar compounds, such as paclitaxel, docetaxel, and 10-deacetylbaccatin III. While all these compounds share a similar core structure, Baccatin III is unique due to its role as a precursor in the biosynthesis of paclitaxel. Paclitaxel and docetaxel are both widely used anti-cancer drugs, but they differ in their chemical structures and mechanisms of action. 10-deacetylbaccatin III is another precursor in the paclitaxel biosynthesis pathway and is used in the semi-synthetic production of paclitaxel .
Conclusion
Baccatin III is a vital compound in the field of medicinal chemistry, particularly for its role in the synthesis of the anti-cancer drug paclitaxel. Its unique chemical properties and diverse applications make it an essential subject of study in various scientific disciplines.
Properties
Molecular Formula |
C31H38O11 |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24?,26-,29+,30-,31+/m0/s1 |
InChI Key |
OVMSOCFBDVBLFW-IAGPSASASA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.